2,2-Difluoroethyl Methyl Carbonate
Description
Contextual Significance of Fluorinated Organic Carbonates in Contemporary Chemical Research
Fluorinated organic carbonates are a class of compounds that have garnered considerable attention in modern chemical research, primarily due to the unique properties conferred by the presence of fluorine atoms. acs.org The introduction of fluorine into organic molecules can significantly alter their physicochemical characteristics, leading to enhanced thermal stability, increased oxidative resistance, and modified solvation abilities. acs.org These properties make fluorinated compounds, including carbonates, highly valuable in a range of applications, from pharmaceuticals to materials science.
The extent and position of fluorination on the carbonate molecule can be finely tuned to achieve specific desired properties. nih.govacs.orgresearchgate.net For instance, the number of fluorine atoms can influence the compound's boiling point, viscosity, and ability to dissolve lithium salts. researchgate.net Researchers are actively exploring this "tuning" of fluorination to design new electrolyte materials with optimized performance for various electrochemical systems. nih.govacs.org This tailored approach allows for the development of electrolytes with improved ionic conductivity, wider electrochemical windows, and better safety profiles compared to their non-fluorinated counterparts. acs.org
Overview of 2,2-Difluoroethyl Methyl Carbonate's Role in Emerging Technologies
This compound (DFEMC) is a specific fluorinated organic carbonate that has shown significant promise, particularly as an additive in high-voltage lithium-ion battery electrolytes. Its molecular structure, which includes a methyl carbonate group and a 2,2-difluoroethyl substituent, provides a unique combination of properties that are advantageous for this application.
One of the primary roles of DFEMC in emerging battery technologies is to enhance the stability of the electrode-electrolyte interface. It contributes to the formation of a robust SEI layer, which is critical for the long-term performance and safety of high-energy-density batteries. This enhanced stability is particularly important in batteries that operate at higher voltages (e.g., above 4.5 V), where conventional electrolytes tend to decompose. google.com
Research has indicated that the presence of the two fluorine atoms in DFEMC improves its oxidative stability. This characteristic is essential for preventing the degradation of the electrolyte at the cathode surface, a common issue in high-voltage lithium-ion batteries. researchgate.net By mitigating such degradation, DFEMC helps to maintain the capacity and extend the cycle life of the battery. fluoromart.com
The use of DFEMC and similar fluorinated carbonates is a key strategy in the ongoing effort to develop safer and more efficient energy storage solutions. nih.gov As the demand for high-performance batteries for electric vehicles, portable electronics, and grid-scale energy storage continues to grow, the development of advanced electrolyte materials like this compound will be crucial. nih.govakacje10.waw.pl
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆F₂O₃ |
| Molecular Weight | 140.09 g/mol nih.gov |
| Boiling Point | 74-76°C fluoromart.com |
| IUPAC Name | This compound nih.gov |
Comparison of Related Fluorinated Carbonates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| Methyl 2,2,2-Trifluoroethyl Carbonate (FEMC) | C₄H₅F₃O₃ | 158.08 sigmaaldrich.com | Contains three fluorine atoms, enhancing oxidative stability for ultra-high-voltage applications. |
| Bis(2,2-Difluoroethyl) Carbonate | C₅H₆F₄O₃ | 190.09 nih.gov | A dimeric form with two 2,2-difluoroethyl groups, suggesting improved thermal resilience. |
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroethyl methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3/c1-8-4(7)9-2-3(5)6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOARFWDBTJVWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development for 2,2 Difluoroethyl Methyl Carbonate
Established Synthetic Routes for 2,2-Difluoroethyl Methyl Carbonate
This compound (DFMC) is a fluorinated organic compound with applications in areas such as lithium-ion battery electrolytes. fluoromart.com Its synthesis is primarily achieved through well-established chemical reactions, including esterification and transesterification, as well as base-catalyzed methods.
Esterification and Transesterification Approaches
Transesterification is a common and effective method for synthesizing this compound. This process typically involves the reaction of dimethyl carbonate (DMC) with 2,2-difluoroethanol (B47519). The reaction can be catalyzed by various substances, including Lewis acids like cerium(IV) oxide (CeO₂) or enzymes. To drive the reaction equilibrium towards the product side and improve the yield, byproducts such as methanol (B129727) are often removed using molecular sieves. The reaction is typically carried out under reflux conditions, at temperatures ranging from 60 to 80°C. Following the reaction, the product is purified, commonly through fractional distillation under reduced pressure to prevent thermal decomposition. The progress of the reaction can be monitored using analytical techniques such as FT-IR and ¹H NMR spectroscopy.
Another transesterification approach involves the reaction of diethyl carbonate with 2,2-difluoroethanol. The selection of the starting carbonate can influence the reaction conditions and byproducts. For instance, the transesterification of dimethyl carbonate (DMC) and diethyl carbonate (DEC) can be used to produce ethyl methyl carbonate (EMC), and similar principles apply to the synthesis of DFMC. researchgate.net
Base-Catalyzed Synthesis from 2,2-Difluoroethanol and Dimethyl Carbonate
The synthesis of this compound can also be achieved through a base-catalyzed reaction between 2,2-difluoroethanol and dimethyl carbonate. In this method, a base is used to activate the transesterification process. The base, often an alkali metal alkoxide or hydroxide (B78521), deprotonates the 2,2-difluoroethanol, increasing its nucleophilicity towards the carbonyl carbon of dimethyl carbonate. mdpi.com This leads to the formation of the desired product and methanol as a byproduct. The reaction mechanism involves a nucleophilic attack of the alkoxide on the carbonate, forming a tetrahedral intermediate, which then eliminates a methoxide (B1231860) ion to yield the final product. mdpi.com
The choice of base and reaction conditions can significantly impact the reaction rate and yield. For example, in the synthesis of other carbonate esters, catalysts like sodium hydride (NaH) have been used effectively. mdpi.com The efficiency of the reaction is also dependent on the removal of the methanol byproduct to shift the equilibrium towards the formation of this compound.
Industrial-Scale Production and Optimization Strategies
The growing demand for this compound, particularly in the electronics industry, has driven the development of industrial-scale production methods that are efficient, scalable, and cost-effective.
Continuous Flow Reactor Systems for Scalability
Continuous flow chemistry offers several advantages for the industrial production of this compound. mit.edu These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield. mit.edu Reactants are continuously pumped through a reactor, which can be a heated coil or a packed bed containing a catalyst. mit.educardiff.ac.uk This setup facilitates better heat and mass transfer compared to traditional batch reactors, which is particularly important for managing the exothermicity of the reaction and for efficient removal of byproducts. mit.edu
For the synthesis of carbonates, continuous flow reactors have been shown to achieve high productivities. For example, in the direct synthesis of dimethyl carbonate from CO2 and methanol, a continuous flow system operating at elevated pressure and temperature demonstrated significant productivity. cardiff.ac.uk Similar principles can be applied to the synthesis of this compound, where the continuous removal of methanol would drive the reaction to completion. The modular nature of flow systems also allows for easy scaling up of production by adding more reactor units. mit.edu
Catalytic Enhancements for Improved Yield and Selectivity
The choice of catalyst is crucial for optimizing the synthesis of this compound, as it influences both the reaction rate and the selectivity towards the desired product. Heterogeneous catalysts are often preferred in industrial processes due to their ease of separation from the reaction mixture and potential for reuse.
For the transesterification reaction between dimethyl carbonate and 2,2-difluoroethanol, various catalysts have been explored. Lewis acidic metal oxides, such as cerium(IV) oxide (CeO₂), have shown effectiveness. cardiff.ac.uk Additionally, solid base catalysts can be employed. For instance, in the synthesis of other organic carbonates, alumina-based catalysts and zeolitic imidazolate frameworks (ZIFs) have demonstrated high activity and selectivity. researchgate.netgoogle.com The use of a catalyst system combining a solid catalyst with molecular sieves can further enhance the yield by simultaneously catalyzing the reaction and removing the alcohol byproduct. researchgate.net
Recent research has also focused on developing bifunctional catalysts that possess both acidic and basic sites, which can synergistically promote the reaction. For example, a flower-like CeO₂ catalyst with both acidic and basic properties was used for the direct synthesis of dimethyl carbonate, achieving high conversion and selectivity. rsc.org Such advanced catalytic systems hold promise for the efficient and sustainable production of this compound.
Precursor Synthesis and Fluorination Chemistry
One common method for preparing 2,2-difluoroethanol is through the reduction of a difluoroacetic acid derivative, such as ethyl difluoroacetate (B1230586). This reduction can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an organic solvent. google.com Another approach involves the hydrogenation of ethyl difluoroacetate using a heterogeneous catalyst, such as a copper-zinc-barium oxide catalyst supported on carbon nanotubes (CuO-ZnO-BaO/CNT). This process is typically carried out in an autoclave under hydrogen pressure and elevated temperature, yielding 2,2-difluoroethanol with high purity. chemicalbook.com
The introduction of the fluorine atoms into the precursor molecule is a critical aspect of the synthesis. Direct fluorination using elemental fluorine (F₂) is a powerful but challenging method due to the high reactivity and hazards associated with fluorine gas. However, methods have been developed to control this reactivity, such as using a catalyst like quinuclidine (B89598) to facilitate the difluorination of 1,3-dicarbonyl compounds. beilstein-journals.org Other fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, can be used to convert carbonyl groups into difluoromethylene groups. organic-chemistry.org These reagents offer an alternative to direct fluorination for introducing the CF₂ group into organic molecules.
Data Tables
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Esterification/Transesterification | Base-Catalyzed Synthesis |
| Reactants | Dimethyl Carbonate, 2,2-Difluoroethanol | 2,2-Difluoroethanol, Dimethyl Carbonate |
| Catalyst | Lewis acids (e.g., CeO₂) or enzymes | Base (e.g., NaH) |
| Temperature | 60–80°C (Reflux) | Varies depending on base |
| Key Feature | Removal of methanol byproduct with molecular sieves | Activation of alcohol by base |
| Purification | Fractional distillation under reduced pressure | Workup followed by distillation |
Table 2: Precursor Synthesis for this compound
| Precursor | Synthesis Method | Reagents/Catalyst | Key Conditions |
| 2,2-Difluoroethanol | Reduction of Ethyl Difluoroacetate | Lithium Aluminum Hydride (LiAlH₄) | Organic solvent |
| Hydrogenation of Ethyl Difluoroacetate | CuO-ZnO-BaO/CNT | Autoclave, H₂ pressure, elevated temperature |
Preparation Methods for 2,2-Difluoroethanol
2,2-Difluoroethanol is a key intermediate in the production of this compound and other valuable fluorinated compounds. chemicalbook.com Several synthetic routes have been developed for its preparation, each with distinct advantages and reaction conditions.
One common method involves the reduction of difluoroacetic acid derivatives. For instance, methyl difluoroacetate or ethyl difluoroacetate can be reduced using lithium aluminum hydride in an organic solvent like tetrahydrofuran (B95107) or toluene. google.com This process can yield 2,2-difluoroethanol in high purity and is suitable for large-scale industrial production. google.com Another approach is the hydrogenation of ethyl difluoroacetate in the presence of a catalyst, such as a CuO-ZnO-BaO/CNT catalyst, under hydrogen pressure. This method has demonstrated high yields of up to 93.3%. chemicalbook.com
A different synthetic strategy starts from 1-chloro-2,2-difluoroethane. google.comwipo.int This process involves two main steps: first, the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid to produce 2,2-difluoroethyl formate (B1220265) or 2,2-difluoroethyl acetate. The second step is the transesterification of the resulting ester in the presence of an alcohol. google.comwipo.int
The following table summarizes various preparation methods for 2,2-difluoroethanol:
| Starting Material | Reagents/Catalyst | Reaction Conditions | Yield | Purity | Reference |
| Methyl or Ethyl Difluoroacetate | Lithium Aluminum Hydride | -20 to 0 °C in an organic solvent | High | High | google.com |
| Ethyl Difluoroacetate | CuO-ZnO-BaO/CNT catalyst, Hydrogen | 110 °C, 2 MPa Hydrogen Pressure, 4 hours | 93.3% | 99% | chemicalbook.com |
| 1-Chloro-2,2-difluoroethane | Alkali metal salt of formic or acetic acid, then an alcohol | Gradual addition of 1-chloro-2,2-difluoroethane to a heated mixture | Not specified | Not specified | google.comwipo.int |
Advancements in Difluoromethylation Processes Relevant to Carbonate Synthesis
Recent years have seen significant progress in difluoromethylation processes, which are crucial for the synthesis of various fluorinated organic compounds, including carbonates. rsc.orgresearchgate.net These advancements have focused on developing more efficient and selective methods for introducing the difluoromethyl (CF2H) group into molecules. rsc.org
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for difluoromethylation. For example, a method has been developed for the Pd-catalyzed difluorocarbene transfer reaction using aryl boronic acids and a difluorocarbene precursor. rsc.org This allows for the formation of difluoromethylated arenes. Another advancement is a one-pot, two-step C-H borylation–difluoromethylation protocol that enables site-selective difluoromethylation of a range of (hetero)arenes. rsc.org
Radical difluoromethylation has also been a subject of intense research. rsc.org Minisci-type radical chemistry has been successfully applied to the difluoromethylation of heteroaromatics. rsc.org Furthermore, methods for the site-selective difluoromethylation of specific amino acid residues in proteins have been demonstrated. rsc.org
While these advanced difluoromethylation methods are not directly applied in the final step of forming the carbonate from 2,2-difluoroethanol, they are critical for the synthesis of the fluorinated alcohol precursor itself or for creating other complex fluorinated molecules where a carbonate moiety might be subsequently introduced. The development of novel difluoromethylation reagents that are not ozone-depleting is also a significant area of progress. researchgate.net
Challenges in the Synthesis of Fluorinated Dialkyl Carbonates from Sustainable Carbon Sources
The synthesis of dialkyl carbonates, including their fluorinated analogues, from sustainable carbon sources like carbon dioxide (CO2) presents a green and attractive alternative to traditional methods that often use toxic reagents like phosgene. researchgate.netrsc.orggoogle.com However, this approach is not without its challenges.
A primary obstacle is the thermodynamic limitation of the direct reaction between CO2 and alcohols to form dialkyl carbonates. researchgate.net This equilibrium-limited reaction often results in low yields. To overcome this, various strategies have been employed, such as the use of dehydrating agents to remove the water formed during the reaction, thereby shifting the equilibrium towards the product side. researchgate.netrsc.orgrsc.orgrsc.org For example, 2-cyanopyridine (B140075) has been effectively used as a water-trapping agent in the synthesis of diethyl carbonate and dimethyl carbonate from CO2 and the corresponding alcohols. rsc.orgrsc.org
Another challenge lies in the development of efficient and robust catalysts. Ceria (CeO2) based catalysts have shown promise for the direct synthesis of diethyl carbonate from ethanol (B145695) and CO2. rsc.org The catalytic activity is often dependent on the catalyst's acidity and basicity. rsc.org For the synthesis of fluorinated dialkyl carbonates, the reactivity of the fluorinated alcohol must also be considered. While methods have been developed for the synthesis of bis(2,2,2-trifluoroethyl) carbonate from CO2, the synthesis of other fluorinated carbonates, such as bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate, can be more challenging and may require alternative routes like transesterification. researchgate.net
The separation of the desired carbonate from the reaction mixture, which may contain unreacted alcohol and byproducts, can also be complex, sometimes due to the formation of azeotropes. researchgate.net
The following table outlines some of the key challenges and potential solutions in the synthesis of dialkyl carbonates from CO2:
| Challenge | Potential Solution | Reference |
| Thermodynamic Equilibrium Limitation | Use of dehydrating agents (e.g., 2-cyanopyridine), reactive dehydration systems | researchgate.netrsc.orgrsc.orgrsc.org |
| Catalyst Efficiency and Selectivity | Development of catalysts with optimal acid-base properties (e.g., Ceria-based catalysts) | rsc.org |
| Reactivity of Fluorinated Alcohols | Exploring alternative synthetic routes like transesterification for less reactive alcohols | researchgate.net |
| Product Separation | Addressing azeotrope formation through optimized separation techniques | researchgate.net |
Mechanistic Investigations of Chemical Reactivity of 2,2 Difluoroethyl Methyl Carbonate
Reactivity Profiles in Organic Transformations
The reactivity of 2,2-Difluoroethyl Methyl Carbonate is largely dictated by the electrophilic nature of its carbonyl carbon, which is susceptible to attack by a variety of nucleophiles. The outcomes of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the inherent stability of the carbonate structure.
Nucleophilic Substitution Reactions with Varied Nucleophiles
Nucleophilic substitution at the carbonyl carbon of this compound proceeds through a tetrahedral intermediate. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of either the methoxy (B1213986) or the 2,2-difluoroethoxy group. The facility of this reaction is enhanced by the electron-withdrawing nature of the fluorinated alkyl group.
While specific kinetic data for this compound is not extensively documented in the literature, the principles of nucleophilic acyl substitution provide a framework for understanding its reactivity with various nucleophiles. Stronger nucleophiles, such as alkoxides and phenoxides, are expected to react more readily than weaker nucleophiles like water or alcohols in the absence of a catalyst. The reaction can be catalyzed by both acids and bases. Acid catalysis proceeds by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Basic catalysis, on the other hand, typically involves the deprotonation of a nucleophile, increasing its nucleophilicity.
The following table illustrates the expected products of nucleophilic substitution with a range of nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Expected Product | Leaving Group |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2,2-Difluoroethyl carbonic acid salt | Methoxide (B1231860) |
| Alkoxide | Sodium Ethoxide (NaOEt) | 2,2-Difluoroethyl Ethyl Carbonate | Methoxide |
| Amine | Ammonia (NH₃) | 2,2-Difluoroethyl carbamate | Methanol (B129727) |
| Thiolate | Sodium Ethanethiolate (NaSEt) | S-Ethyl 2,2-difluoroethyl thiocarbonate | Methoxide |
Hydrolysis Pathways and Stability under Catalytic Conditions
The hydrolysis of this compound to 2,2-difluoroethanol (B47519), methanol, and carbon dioxide can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more susceptible to attack by a water molecule. Subsequent proton transfers and elimination of methanol and 2,2-difluoroethanol lead to the final products.
Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating either a methoxide or a 2,2-difluoroethoxide ion. The resulting carboxylic acid is then deprotonated by the base. The presence of the electron-withdrawing fluorine atoms is expected to accelerate the rate of hydrolysis compared to its non-fluorinated analog, ethyl methyl carbonate, by stabilizing the transition state leading to the tetrahedral intermediate. Studies on other fluorinated esters have demonstrated that the rate of hydrolysis increases with the number of fluorine atoms on the alcohol moiety nih.gov.
The stability of this compound under various catalytic conditions is a critical factor in its application. While stable under neutral conditions, it will degrade in the presence of strong acids or bases, particularly at elevated temperatures.
Transesterification Reactions with Other Alcohols for Derivative Formation
Transesterification is a key reaction for modifying the structure of carbonates and can be used to synthesize a variety of derivatives from this compound. This equilibrium-driven process can be catalyzed by acids, bases, or enzymes wikipedia.orgmasterorganicchemistry.com.
In a typical base-catalyzed transesterification, an alkoxide attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate can then eliminate either the original methoxide or the 2,2-difluoroethoxide group to form a new carbonate. To drive the reaction toward the desired product, the alcohol reactant is often used in excess, or one of the products is removed from the reaction mixture.
For example, the reaction with ethanol (B145695) in the presence of a base would yield 2,2-Difluoroethyl Ethyl Carbonate and Ethyl Methyl Carbonate, depending on which alkoxy group is displaced. The general scheme for the transesterification of this compound with a generic alcohol (R-OH) is shown below:
General Transesterification Reaction:
CH₃OC(=O)OCH₂CF₂H + R-OH ⇌ ROC(=O)OCH₂CF₂H + CH₃OH
CH₃OC(=O)OCH₂CF₂H + R-OH ⇌ CH₃OC(=O)OR + HCF₂CH₂OH
The specific outcome would depend on the relative stabilities of the leaving groups and the reaction conditions.
Influence of Fluorination on Molecular Reactivity
The two fluorine atoms on the ethyl group of this compound exert a powerful influence on the molecule's electronic properties and, consequently, its chemical reactivity.
Electronic Effects of the Difluoroethyl Moiety on Carbonyl Electrophilicity
The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect (-I effect) that is transmitted through the sigma bonds of the molecule. This effect significantly depletes electron density from the carbonyl carbon of this compound. As a result, the carbonyl carbon becomes more electrophilic and, therefore, more susceptible to attack by nucleophiles.
Computational studies on fluorinated carbonates support this increased electrophilicity. The introduction of fluorine atoms has been shown to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonate, making it more favorable for a nucleophile to donate its electrons acs.org. This enhanced electrophilicity is a key factor in explaining the heightened reactivity of fluorinated carbonates in nucleophilic substitution and hydrolysis reactions.
The following table provides a qualitative comparison of the electronic effects and resulting carbonyl electrophilicity in ethyl methyl carbonate and its fluorinated analog.
| Compound | Electronic Effect of Alkyl Group | Carbonyl Carbon Electrophilicity |
| Ethyl Methyl Carbonate | Weakly electron-donating (+I) | Moderate |
| This compound | Strongly electron-withdrawing (-I) | High |
Comparative Kinetic Studies with Non-Fluorinated Carbonate Analogs
While specific kinetic data for the direct comparison of this compound and Ethyl Methyl Carbonate under identical reaction conditions are scarce in the literature, the principles of physical organic chemistry allow for well-founded predictions. It is anticipated that the rate of nucleophilic attack on this compound would be significantly faster than on Ethyl Methyl Carbonate.
This rate enhancement is a direct consequence of the electronic effects discussed previously. The electron-withdrawing difluoroethyl group stabilizes the developing negative charge on the oxygen atom in the transition state of the nucleophilic addition step. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate. For hydrolysis reactions of fluorinated esters, it has been observed that the rate of hydrolysis increases with the degree of fluorination of the alcohol component nih.gov. A similar trend is expected for carbonates.
A hypothetical comparison of the relative hydrolysis rates is presented in the table below, based on established chemical principles.
| Compound | Relative Rate of Base-Catalyzed Hydrolysis |
| Ethyl Methyl Carbonate | 1 (Reference) |
| This compound | > 1 (Expected to be significantly faster) |
Further experimental studies are required to quantify the precise kinetic differences between this compound and its non-fluorinated counterparts in various organic transformations.
Role as a Reagent and Solvent in Fluorinated Compound Synthesis
This compound (DFMEC) is a versatile chemical compound that serves a dual function in the synthesis of fluorinated compounds, acting as both a reagent and a solvent. Its unique properties, stemming from the presence of the difluoroethyl group, make it a valuable tool in modern organic synthesis, particularly in the development of materials for energy storage and potentially for other specialized applications.
As a reagent, DFMEC is primarily utilized for the introduction of the 2,2-difluoroethyl moiety into a molecule. This functional group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and electrochemical characteristics. The reactivity of DFMEC is largely centered around the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack at the difluoroethyl group. While detailed mechanistic studies on a wide range of organic transformations are not extensively documented in publicly available literature, its role as an electrolyte additive in lithium-ion batteries provides insight into its chemical behavior. In this context, DFMEC participates in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, a process that is crucial for the battery's performance and longevity. This suggests that the compound can undergo reductive decomposition to form components that contribute to this protective layer.
The use of DFMEC as a solvent is particularly advantageous in reactions involving fluorinated species due to its favorable solubility characteristics for such compounds. Its polar nature, arising from the carbonate group and the fluorine atoms, allows it to dissolve a range of polar and semi-polar reactants. Furthermore, its chemical stability under certain reaction conditions makes it a suitable medium for various transformations. Research into fluorinated carbonate-based solvents has highlighted their advantageous properties in lithium-ion electrolytes, such as increased stability and the ability to form favorable films on electrodes. fluoromart.com
The table below summarizes some of the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C4H6F2O3 |
| Molecular Weight | 140.09 g/mol |
| Boiling Point | 132 °C |
| Purity | >95% |
The data in this table is compiled from various chemical suppliers and databases.
Detailed research findings on the broader synthetic applications of this compound as a reagent for creating a diverse range of fluorinated organic molecules are still emerging. However, its established role in the field of battery technology underscores its potential as a valuable building block in the synthesis of novel fluorinated compounds. Further investigations into its reactivity with various nucleophiles and its performance as a solvent in a wider array of chemical reactions will undoubtedly expand its utility in synthetic organic chemistry.
Electrochemical Performance and Interfacial Phenomena in Energy Storage Systems
Function as a Co-solvent and Additive in Lithium-Ion Battery Electrolytes
2,2-Difluoroethyl Methyl Carbonate can be utilized in electrolyte formulations in two primary capacities: as a co-solvent, where it constitutes a significant portion of the solvent blend, and as an additive, where it is introduced in smaller quantities to achieve specific performance enhancements.
As a co-solvent , F2EMC is often mixed with conventional carbonate solvents like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC). The fluorination of the ethyl methyl carbonate molecule has been systematically studied to understand its effect on battery performance. Research has shown that the degree of fluorination plays a crucial role, with partially fluorinated carbonates like F2EMC demonstrating improved cycling stability in certain battery chemistries compared to their non-fluorinated or more heavily fluorinated counterparts. osti.gov For instance, in graphite (B72142)/LiNi0.8Mn0.1Co0.1O2 (NMC811) cells, electrolytes containing F2EMC have shown promising results. The rationale behind this is the balance between improved stability and sufficient ionic conductivity. While higher fluorination can enhance stability, it can also increase viscosity and reduce ion mobility.
When used as an additive , even small amounts of F2EMC can lead to the formation of a more robust and effective solid electrolyte interphase (SEI) on the anode surface. This is a critical function, as the SEI layer governs the stability and lifespan of the battery by preventing continuous electrolyte decomposition. The presence of fluorine in the molecule facilitates the formation of a lithium fluoride (B91410) (LiF)-rich SEI, which is known for its excellent stability and low impedance.
A study systematically comparing monofluoroethyl methyl carbonate (F1EMC), F2EMC, and trifluoroethyl methyl carbonate (F3EMC) highlighted that the partially-fluorinated F1EMC and F2EMC can exhibit improved cycling stability in some cases. osti.gov This is attributed to their locally-polar –CH2F and –CHF2 groups, which can lead to faster ion conduction compared to the –CF3 group in F3EMC. osti.gov
Influence on Electrolyte Ionic Conductivity
The ionic conductivity of the electrolyte is a critical factor determining the rate capability of a lithium-ion battery. The introduction of fluorinated co-solvents can influence this property. The polarity of the solvent molecule, its viscosity, and its ability to solvate lithium ions are all contributing factors.
| Electrolyte Component | Key Finding on Ionic Conductivity |
| This compound (F2EMC) | Partially-fluorinated design can offer a good balance between polarity for ion solvation and viscosity, potentially leading to faster ion conduction compared to highly fluorinated analogues. osti.gov |
| Monofluoroethyl Methyl Carbonate (F1EMC) | Similar to F2EMC, its locally-polar group is suggested to facilitate fast ion conduction. osti.gov |
| Trifluoroethyl Methyl Carbonate (F3EMC) | While offering high stability, the –CF3 group may lead to lower ion conduction compared to partially fluorinated versions. osti.gov |
Contribution to Enhanced Thermal and Electrochemical Stability in Electrolytes
One of the primary motivations for incorporating fluorinated compounds like F2EMC into electrolytes is to enhance their thermal and electrochemical stability. Conventional carbonate electrolytes are flammable and can decompose at higher voltages, leading to safety concerns and battery degradation.
Studies on similar fluorinated carbonates, such as bis(2,2,2-trifluoroethyl) carbonate (TFEC), have demonstrated that their inclusion can lead to greater thermal stability within the battery. researchgate.net This is often attributed to the ability of fluorinated compounds to scavenge radicals, thereby interrupting combustion chain reactions.
Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) Formation Mechanisms
The formation of stable passivation layers on both the anode (SEI) and the cathode (CEI) is paramount for the long-term cycling performance of lithium-ion batteries. This compound plays a significant role in shaping the composition and properties of these crucial interphases.
Preferential Decomposition and Film-Forming Characteristics on Electrode Surfaces
Due to its molecular structure, F2EMC exhibits preferential decomposition on the electrode surfaces, particularly the anode, during the initial formation cycles. The reduction of the fluorinated carbonate occurs at a higher potential than that of conventional non-fluorinated carbonates. This early decomposition is advantageous as it allows for the formation of a stable SEI layer before the bulk electrolyte can decompose.
The decomposition of F2EMC is believed to proceed via a mechanism that involves the cleavage of the C-F bonds, leading to the formation of fluoride ions. These ions readily react with lithium ions present at the electrode surface to form lithium fluoride (LiF). This process results in an SEI that is rich in this stable inorganic component. The film-forming characteristics of F2EMC contribute to a more uniform and dense SEI layer, which is crucial for preventing the co-intercalation of solvent molecules into the graphite anode, a phenomenon that can lead to exfoliation and capacity loss.
Compositional Analysis of SEI and CEI Layers (e.g., LiF-rich, inorganic-rich phases)
The composition of the SEI and CEI layers is a direct consequence of the electrolyte components and their decomposition products. The use of this compound leads to the formation of interphases with a distinct and beneficial composition.
CEI Composition: On the cathode side, a stable cathode electrolyte interphase (CEI) is essential to prevent the oxidation of the electrolyte at high operating voltages and to suppress the dissolution of transition metals from the cathode material. The use of fluorinated co-solvents like F2EMC contributes to the formation of a more stable CEI. This protective layer is also found to be enriched with inorganic fluoride species, which helps to mitigate the parasitic reactions between the electrolyte and the highly reactive delithiated cathode surface. The formation of a robust, inorganic-rich CEI is a key factor in improving the high-voltage cycling performance of lithium-ion batteries. researchgate.net
| Interphase Layer | Key Component | Benefit |
| Solid Electrolyte Interphase (SEI) | Lithium Fluoride (LiF) | High stability, low electronic conductivity, good Li+ conductivity, prevents further electrolyte decomposition. nih.gov |
| Cathode Electrolyte Interphase (CEI) | Inorganic Fluoride Species | Suppresses electrolyte oxidation at high voltages, mitigates transition metal dissolution. researchgate.net |
Molecular Interactions and Solvation Structures at Electrode-Electrolyte Interfaces
The introduction of this compound (DFEMC) into carbonate-based electrolytes significantly influences the molecular interactions and the resulting solvation structures at the electrode-electrolyte interface in energy storage systems. The fluorine atoms in DFEMC, with their high electron-withdrawing capability, alter the electronic environment of the carbonate molecule. researchgate.net This leads to a higher dielectric constant for DFEMC compared to its non-fluorinated counterpart, ethyl methyl carbonate (EMC), signifying stronger molecular interactions. researchgate.net
In mixed carbonate electrolytes, such as those containing ethylene carbonate (EC) and ethyl methyl carbonate (EMC), the solvation shell of the lithium-ion (Li⁺) is a critical factor. rsc.orgresearchgate.netlbl.gov EC, with its high dielectric constant, typically has a stronger solvating ability for Li⁺ than linear carbonates like EMC. researchgate.netlbl.gov The introduction of a fluorinated co-solvent like DFEMC can further modify this solvation structure. Atomistic modeling and experimental measurements have shown that in mixed electrolytes, Li⁺ is coordinated by the carbonyl oxygen atoms of the carbonate solvents. llnl.gov The specific composition of the Li⁺ solvation shell is dependent on the relative concentrations and solvating abilities of the electrolyte components. llnl.gov
Suppression of Parasitic Reactions and Electrode Degradation
The use of this compound (DFEMC) and similar fluorinated carbonates in electrolytes plays a crucial role in suppressing parasitic reactions and mitigating electrode degradation in lithium-ion batteries. A primary mechanism for this is the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface. sigmaaldrich.com
The fluorinated nature of DFEMC contributes to the formation of an SEI rich in lithium fluoride (LiF). sigmaaldrich.com LiF is known for its excellent chemical and thermal stability, which helps to passivate the electrode surface effectively. sigmaaldrich.comsigmaaldrich.com This stable SEI layer acts as a physical barrier, preventing direct contact between the electrolyte and the active electrode material, thereby suppressing continuous electrolyte decomposition. sigmaaldrich.com
Furthermore, in high-voltage applications, conventional carbonate electrolytes are prone to oxidation at the cathode surface. researchgate.net This oxidation can lead to the dissolution of transition metals from the cathode material, which then migrate to and deposit on the anode, causing capacity fade and cell failure. researchgate.net Fluorinated carbonates like DFEMC exhibit higher oxidative stability compared to their non-fluorinated analogues. researchgate.net This enhanced stability minimizes electrolyte oxidation at the cathode, thus preventing transition metal dissolution and subsequent electrode degradation. nih.gov
The formation of a more stable SEI also helps to prevent the "lithium trapping" phenomenon, where lithium becomes irreversibly lost within the electrode structure, leading to capacity loss. researchgate.netrsc.org By creating a more uniform and stable interface, the transport of lithium ions during charging and discharging is more efficient, reducing the likelihood of lithium being trapped. researchgate.netrsc.org
Electrochemical Performance Enhancement in Advanced Battery Chemistries
Improvement of Cycling Stability and Coulombic Efficiency
The incorporation of this compound (DFEMC) and analogous fluorinated carbonates as co-solvents in electrolytes has demonstrated significant improvements in the cycling stability and Coulombic efficiency of advanced battery chemistries. Research on similar fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate (TFEC) has shown that its use can lead to superior electrochemical performance compared to standard electrolytes. researchgate.netrsc.org For example, in NMC622||graphite full cells, electrolytes containing TFEC exhibited up to 90% capacity retention after 200 cycles, a notable improvement over the 76% retention for the benchmark electrolyte. researchgate.netrsc.org
This enhancement in cycling stability is largely attributed to the formation of a more stable and effective solid electrolyte interphase (SEI) on the electrode surfaces. sigmaaldrich.com The decomposition products of fluorinated carbonates contribute to a robust SEI that effectively passivates the electrode, minimizing side reactions with the electrolyte over repeated cycles. sigmaaldrich.com
The Coulombic efficiency, a measure of the charge transfer efficiency in a battery, also sees a marked improvement with the use of these fluorinated additives. Cells with electrolytes containing TFEC have demonstrated the ability to reach and maintain close to 100% Coulombic efficiency for over 200 cycles. researchgate.net In contrast, cells with higher concentrations of the fluorinated solvent (e.g., 90% TFEC) have shown an initial drop in efficiency, suggesting an optimal concentration range for achieving the best performance. researchgate.net The improved Coulombic efficiency is a direct result of the stabilized electrode-electrolyte interface, which reduces irreversible capacity loss during cycling. nih.gov
Table 1: Cycling Performance of NMC622||Graphite Cells with TFEC-Containing Electrolytes
| Electrolyte Composition | Capacity Retention after 200 Cycles (%) |
| LP57 Benchmark | 76 |
| 30% TFEC | 90 |
| 50% TFEC | 87 |
| 70% TFEC | 85 |
Data sourced from research on bis(2,2,2-trifluoroethyl) carbonate (TFEC), a structurally similar fluorinated carbonate. researchgate.netrsc.org
High-Voltage and High-Energy Density Battery Performance
The application of this compound (DFEMC) and other fluorinated carbonates is particularly beneficial for high-voltage and high-energy-density battery systems. The inherent high oxidative stability of these fluorinated solvents makes them well-suited for use with high-voltage cathode materials. sigmaaldrich.comresearchgate.netnih.gov Conventional carbonate electrolytes tend to decompose at high voltages (typically above 4.2 V), leading to rapid capacity fading and other performance issues. nih.gov
Fluorinated carbonates can effectively passivate the cathode surface at high voltages, forming a protective layer that inhibits electrolyte oxidation. sigmaaldrich.com This is crucial for next-generation high-energy-density lithium-ion batteries that utilize high-nickel layered oxide cathodes, which are prone to instability with standard electrolytes. researchgate.net Research on fluorine-rich electrolyte formulations has shown remarkable performance improvements at high voltages. For instance, an electrolyte containing lithium-bis(fluorosulfonyl)imide and a blend of fluoroethylene carbonate (FEC) and bis(2,2,2-trifluoroethyl) carbonate (BFEC) enabled NMC811||SiOx-graphite cells to achieve capacity retentions of 94.5% and 92.2% after 100 cycles at a high cutoff voltage of 4.5 V at 20°C and 40°C, respectively. researchgate.net
By enabling stable operation at higher voltages, DFEMC and similar compounds contribute directly to increasing the energy density of the battery, as energy density is a product of voltage and capacity. nih.govnih.gov The ability to maintain high capacity and stability at elevated voltages is a key factor in advancing battery technology for applications such as electric vehicles. elsevierpure.com
Table 2: High-Voltage Cycling Performance with Fluorinated Electrolytes
| Cell Chemistry | Electrolyte | Upper Cutoff Voltage (V) | Capacity Retention after 100 Cycles (%) |
| NMC811 | 10%SiOx-90%Graphite | LiFSI with FEC:BFEC | |
| NMC811 | 10%SiOx-90%Graphite | LiFSI with FEC:BFEC |
Data sourced from research on a fluorine-rich electrolyte formulation. researchgate.net
Low-Temperature Performance Characteristics of Electrolytes Incorporating this compound
The performance of lithium-ion batteries is significantly hindered at low temperatures due to increased electrolyte viscosity and reduced ionic conductivity. While specific data on this compound (DFEMC) at low temperatures is limited in the provided search results, the general properties of fluorinated carbonates can offer some insights.
Fluorinated carbonates, due to their altered molecular interactions and physical properties, can influence the low-temperature performance of electrolytes. researchgate.net For instance, the viscosity of the electrolyte is a critical factor. A lower viscosity at reduced temperatures is desirable for maintaining adequate ionic mobility. The introduction of fluorine atoms into the carbonate structure can impact its viscosity. researchgate.net
While not directly addressing DFEMC, research on other fluorinated solvents provides some context. For example, studies on fluorinated ethyl methyl carbonates have investigated their physical and electrolytic properties. researchgate.net It has been noted that the design of electrolyte solvents is crucial for enabling good performance at sub-zero temperatures. researchgate.net For instance, novel designs of cyclic ethers as base solvents have shown promise for enabling Li-ion batteries with superb performance even at -40°C and -60°C. researchgate.net
Further research specifically detailing the low-temperature viscosity, ionic conductivity, and cycling performance of electrolytes containing DFEMC is needed to fully characterize its impact on low-temperature battery operation.
Contribution to Non-Flammable Electrolyte Systems
A significant advantage of incorporating this compound (DFEMC) and other highly fluorinated carbonates into electrolytes is their contribution to creating non-flammable or flame-retardant battery systems. Conventional carbonate electrolytes are highly flammable, posing a major safety risk in lithium-ion batteries. nih.govnih.govelsevierpure.com
The fluorine atoms in DFEMC and similar compounds are key to their flame-retardant properties. nih.govelsevierpure.com The strong carbon-fluorine bonds and the ability of fluorine to act as a radical scavenger can suppress combustion reactions. Research on bis(2,2,2-trifluoroethyl) carbonate (BtFEC) has identified it as a promising fire suppressant candidate for lithium-ion batteries. nih.govelsevierpure.com Experimental studies have shown that electrolytes containing a sufficient amount of such fluorinated carbonates can be rendered non-flammable. researchgate.net For example, electrolytes with at least 50% bis(2,2,2-trifluoroethyl) carbonate (TFEC) were found to be non-flammable. researchgate.net
The use of these non-flammable co-solvents offers a pathway to enhance battery safety without significantly compromising electrochemical performance. nih.gov In fact, as discussed in previous sections, these fluorinated carbonates can often improve performance characteristics like cycling stability and high-voltage capability. nih.govresearchgate.netrsc.org The development of non-flammable electrolytes is a critical step towards producing safer high-energy-density batteries. nih.gov
Table 3: Flammability of Electrolytes with Varying TFEC Content
| TFEC Content (%) | Flammability |
| 0 | Flammable |
| ≥ 30 | Flame Retarding |
| ≥ 50 | Non-flammable |
Data sourced from research on bis(2,2,2-trifluoroethyl) carbonate (TFEC). researchgate.net
Theoretical and Computational Studies on 2,2 Difluoroethyl Methyl Carbonate
Quantum Chemical Calculations for Molecular Properties and Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of molecules like 2,2-Difluoroethyl Methyl Carbonate. These methods provide insights that are crucial for designing better electrolytes.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational method used to approximate solutions to the molecular Schrödinger equation, providing fundamental information about a molecule's electronic structure. rsc.org This information is key to predicting its reactivity and stability within a battery's electrochemical environment. For electrolyte solvents, two of the most critical parameters derived from DFT are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These values are used to estimate the solvent's resistance to oxidation and reduction, respectively, defining its electrochemical stability window (ESW). rsc.org
The fluorination on the ethyl group in DFEMC has a significant inductive effect, withdrawing electron density and thereby stabilizing the molecule. rsc.org This stabilization is reflected in its electrochemical properties. Computational studies have quantified the reduction potential of DFEMC, which indicates its stability against reductive decomposition at the anode surface. A lower reduction potential is generally desirable, suggesting greater stability.
Table 1: Calculated Electrochemical Property of this compound
| Property | Value | Method |
| Reduction Potential (Ered) | 1.78 V | DFT |
Source: Data derived from a computational study on nonaqueous electrolytes. researchgate.net
This calculated potential helps researchers screen and select promising solvent candidates, with DFT serving as a vital high-throughput virtual screening tool to accelerate the discovery of new electrolyte materials. rsc.org
Prediction of Bond Dissociation Energies and Degradation Pathways
The longevity and safety of a lithium-ion battery are intrinsically linked to the chemical stability of its electrolyte components. Decomposition of the solvent can lead to the formation of the Solid Electrolyte Interphase (SEI), gas generation, and a decline in performance. Theoretical calculations are essential for predicting the likely degradation pathways of a molecule like this compound.
By calculating the Bond Dissociation Energy (BDE) for each chemical bond within the molecule, researchers can identify the weakest links that are most likely to break first during reduction or oxidation. For carbonate solvents, decomposition often involves the cleavage of C-O or O-C bonds. While specific BDE values for DFEMC are not detailed in the available literature, the methodology remains a cornerstone of computational chemistry. Such an analysis would pinpoint the initial steps of decomposition, which are critical for understanding how DFEMC contributes to the formation of the SEI layer and predicting the chemical species that will be formed.
Analysis of Li+ Solvation Structures and Ion Aggregation Phenomena
The primary function of an electrolyte is to efficiently transport lithium ions (Li+) between the cathode and anode. This transport is governed by how Li+ ions are solvated by the solvent molecules. The strength and structure of the Li+ solvation shell influence ionic conductivity, viscosity, and the desolvation process at the electrode surface.
Computational studies predict the Li+ binding energy (ΔEb), which quantifies the strength of the interaction between a single lithium ion and a solvent molecule. A more negative binding energy signifies a stronger solvation ability. The introduction of the difluoroethyl group (–CHF2) in DFEMC is understood to enhance its Li+ solvation capability compared to non-fluorinated analogues.
Table 2: Calculated Li+ Binding Energy for this compound
| Property | Value | Method |
| Li+ Binding Energy (ΔEb) | -13.21 kcal/mol | DFT |
Source: Data derived from a computational study on nonaqueous electrolytes. researchgate.net
Molecular Dynamics (MD) Simulations for Electrolyte Behavior
While quantum chemistry excels at describing the properties of individual molecules and small clusters, Molecular Dynamics (MD) simulations are employed to model the collective behavior of millions of atoms over time. This provides a dynamic picture of the electrolyte on a larger scale, offering insights into bulk properties and interfacial phenomena.
Interfacial Modeling for SEI Formation Mechanisms and Growth
Perhaps the most critical role of electrolyte additives and co-solvents is their contribution to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode. The SEI is formed from the decomposition products of the electrolyte during the initial charging cycles and must be ionically conductive but electronically insulating to allow Li+ transport while preventing further electrolyte decomposition.
Interfacial modeling using MD simulations is a key method for investigating the mechanisms of SEI formation and growth. These simulations can model the reductive decomposition of solvent molecules, like DFEMC, at the charged anode surface and track the subsequent chemical reactions and aggregation of products that form the nascent SEI layer. It is expected that the decomposition of fluorinated solvents contributes beneficial components, such as lithium fluoride (B91410) (LiF), to the SEI, enhancing its stability. However, detailed interfacial models and simulations that specifically elucidate the SEI formation mechanism originating from this compound are not present in the surveyed literature. General theoretical models suggest that SEI growth can transition from an initial dense layer to a more porous outer layer as the film thickens. dlr.de
Predictive Modeling for Electrolyte Design
Predictive modeling has emerged as a critical tool in the rational design of novel electrolyte formulations for lithium-ion batteries. By establishing relationships between the molecular characteristics of solvent molecules and the macroscopic electrochemical properties of the electrolyte, these models can significantly accelerate the discovery and optimization of new materials. In the context of this compound (DFEMC), predictive modeling can provide valuable insights into its potential as an electrolyte component, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.
Correlation of Structural Parameters with Electrochemical Performance
The electrochemical behavior of an electrolyte is intimately linked to the structural and physicochemical properties of its constituent solvent molecules. For this compound, key structural parameters can be computationally determined and correlated with expected performance metrics. The introduction of fluorine atoms into the ethyl group is known to have a profound effect on the molecule's properties compared to its non-fluorinated analog, ethyl methyl carbonate (EMC).
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine properties like molecular geometry, dipole moment, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters, in turn, influence macroscopic properties such as dielectric constant, viscosity, and electrochemical stability.
For instance, the high electronegativity of the fluorine atoms in DFEMC is expected to lower the HOMO and LUMO energy levels, which generally correlates with enhanced oxidative stability. A higher dipole moment can aid in salt dissociation, but may also lead to increased viscosity. Predictive models aim to capture these complex relationships to forecast the performance of electrolytes containing DFEMC. While detailed experimental and computational studies specifically correlating these parameters for DFEMC are not widely available in public literature, the principles can be illustrated through the properties of analogous fluorinated carbonates. For example, studies on fluoroethyl methyl carbonate (FEMC) have shown that the introduction of a single fluorine atom increases the dielectric constant, density, and viscosity compared to EMC. mdpi.com
The following table illustrates a hypothetical correlation between the structural parameters of DFEMC and its predicted electrochemical performance, based on established principles in electrolyte design.
| Structural Parameter of DFEMC | Computational Method | Predicted Influence on Electrochemical Performance |
| Molecular Geometry | Geometry Optimization (e.g., DFT) | Influences molecular packing, which affects viscosity and ionic conductivity. The presence of the difluoroethyl group will alter the conformational flexibility compared to EMC. |
| Dipole Moment | DFT | A higher dipole moment generally improves the dissolution of lithium salts but can also increase viscosity. The strategic placement of fluorine atoms in DFEMC is expected to yield a significant dipole moment. |
| HOMO/LUMO Energy Levels | DFT, Hartree-Fock | Lower HOMO energy suggests higher resistance to oxidation, leading to a wider electrochemical stability window at high voltages. Higher LUMO energy indicates better stability against reduction at the anode. |
| Li⁺ Binding Energy | DFT, Molecular Dynamics | Determines the solvation/desolvation kinetics of lithium ions. Weaker binding can facilitate faster Li⁺ diffusion, which is beneficial for rate capability. Fluorination often weakens the Li⁺-solvent interaction. mdpi.com |
| Viscosity & Dielectric Constant | Molecular Dynamics, Quantitative Structure-Property Relationship (QSPR) | These macroscopic properties are crucial for ionic conductivity. Predictive models can estimate these values from the molecular structure, helping to optimize the concentration of DFEMC in an electrolyte blend. |
This table is illustrative and based on general principles of electrolyte design. Specific computational data for DFEMC is required for accurate prediction.
First-Principles Screening Methodologies for Novel Electrolyte Formulations
First-principles screening, based on quantum mechanical calculations, offers a powerful approach to systematically evaluate and identify promising new electrolyte molecules without the need for their synthesis and experimental characterization. rsc.org This methodology is particularly valuable for exploring the vast chemical space of potential electrolyte additives and co-solvents. For this compound, a first-principles screening workflow could be designed to assess its suitability and to identify optimal partner molecules for advanced electrolyte formulations.
The screening process typically involves a series of computational tests with increasing complexity and accuracy. Initially, a large number of candidate molecules, including DFEMC and other potential co-solvents, would be subjected to rapid, low-cost calculations to filter out those with undesirable properties, such as poor electrochemical stability. Promising candidates are then subjected to more rigorous and computationally expensive simulations to refine the predictions of their performance.
Key properties evaluated in a first-principles screening of DFEMC for electrolyte applications would include:
Electrochemical Stability Window: Calculated by determining the HOMO and LUMO energy levels to predict the solvent's resistance to oxidation and reduction.
Lithium Salt Solubility: Assessed by calculating the binding energy of the lithium salt cation and anion with the solvent molecule.
Ionic Conductivity: Estimated from molecular dynamics simulations that model the diffusion of ions within the solvent matrix.
Solid Electrolyte Interphase (SEI) Formation Propensity: The decomposition products of the solvent at the anode surface can be predicted to evaluate the potential for forming a stable and protective SEI layer. The presence of fluorine is often beneficial for SEI formation.
The following table outlines a hypothetical first-principles screening workflow for designing a novel electrolyte formulation based on DFEMC.
| Screening Stage | Computational Method | Property Evaluated for DFEMC-based Electrolyte | Success Criterion |
| Stage 1: High-Throughput Virtual Screening | DFT (with lower basis set) | Electrochemical stability window (HOMO/LUMO levels) of DFEMC and potential co-solvents. | Oxidative stability > 4.5 V vs. Li/Li⁺. Reductive stability > 0 V vs. Li/Li⁺. |
| Stage 2: Solvation and Transport Properties | DFT, Molecular Dynamics (MD) | Li⁺ solvation energy, radial distribution functions, and Li⁺ diffusion coefficient in DFEMC-containing mixtures. | Favorable Li⁺ coordination and diffusion kinetics, comparable to or better than standard electrolytes. |
| Stage 3: Interfacial Stability Analysis | DFT, MD with interface models | Decomposition reactions of DFEMC at a model anode (e.g., graphite) and cathode surface. | Formation of stable, thin, and ionically conductive SEI/CEI components (e.g., LiF). |
| Stage 4: Formulation Optimization | MD simulations of full electrolyte systems | Ionic conductivity, viscosity, and transference number of the complete electrolyte (DFEMC, co-solvent, salt). | High ionic conductivity (>1 mS/cm), low viscosity, and high Li⁺ transference number. |
This table represents a conceptual workflow for the rational design of DFEMC-based electrolytes using first-principles methods.
By systematically applying these theoretical and computational methodologies, the development of next-generation lithium-ion batteries can be significantly accelerated, with predictive models and first-principles screening paving the way for the discovery of high-performance electrolytes based on novel compounds like this compound.
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation
Spectroscopic Analysis of 2,2-Difluoroethyl Methyl Carbonate and Its Systemic Role
Spectroscopic methods are fundamental in identifying the molecular structure of DFEMC and monitoring its chemical transformations during electrochemical processes. These techniques provide critical insights into the reaction mechanisms that govern the formation of the crucial Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, NMR provides a detailed map of the molecule's atomic connectivity.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen-containing groups. The methyl (-OCH₃) protons are expected to appear as a singlet, while the ethyl (-OCH₂CHF₂) protons will exhibit more complex splitting patterns due to coupling with adjacent protons and fluorine atoms. Specifically, the -OCH₂- protons would appear as a triplet of doublets, and the -CHF₂ proton would be a triplet of triplets.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. libretexts.orglibretexts.org Each carbon in the DFEMC molecule (methyl, carbonyl, methylene, and difluoromethyl) will produce a unique resonance, with its chemical shift influenced by the electronegativity of neighboring oxygen and fluorine atoms. libretexts.org Carbons bonded to electronegative atoms are deshielded and appear at a lower field (higher ppm). libretexts.org
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly powerful. It provides high sensitivity and a wide chemical shift range, making it ideal for tracking fluorine-containing species. alfa-chemistry.com The spectrum of DFEMC is expected to show a single resonance environment for the two equivalent fluorine atoms, with its chemical shift being characteristic of a difluoroalkyl group. ucsb.edu
Beyond initial structural elucidation, NMR is pivotal for reaction monitoring. By taking spectra of the electrolyte at various stages of battery cycling, one can track the consumption of DFEMC and the emergence of new peaks corresponding to soluble decomposition products. This provides direct evidence of the electrochemical reactions occurring in the cell.
Table 1: Predicted NMR Chemical Shifts (δ) and Splitting Patterns for this compound Predicted values are based on standard chemical shift ranges and coupling principles. Actual values may vary based on solvent and experimental conditions.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |
|---|---|---|---|
| ¹H | -OCH₃ | ~3.8 | Singlet (s) |
| ¹H | -OCH₂- | ~4.4 | Triplet of Doublets (td) |
| ¹H | -CHF₂ | ~6.1 | Triplet of Triplets (tt) |
| ¹³C | -OCH₃ | ~55 | Quartet (due to ¹JC-H coupling) |
| ¹³C | -OCH₂- | ~68 | Triplet (due to ¹JC-H and 2JC-F coupling) |
| ¹³C | -CHF₂ | ~115 | Triplet (due to ¹JC-F coupling) |
| ¹³C | -C=O | ~155 | Singlet |
| ¹⁹F | -CHF₂ | -120 to -140 (vs. CFCl₃) | Doublet of Triplets (dt) |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and SEI Component Analysis
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, making it an excellent technique for identifying functional groups. nrel.gov For DFEMC, characteristic absorption bands confirm its carbonate structure. Key vibrational modes include:
C=O Stretch: A strong, sharp absorption band typically found in the 1750-1780 cm⁻¹ region, characteristic of the carbonyl group in an organic carbonate.
C-O Stretch: Multiple strong bands in the 1000-1300 cm⁻¹ region corresponding to the stretching of the C-O single bonds.
C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ range, indicative of the carbon-fluorine bonds.
C-H Stretch: Bands typically observed around 2900-3000 cm⁻¹.
When DFEMC is used in an electrolyte, FTIR, particularly in Attenuated Total Reflectance (ATR) mode, becomes a powerful tool for analyzing the chemical composition of the SEI layer formed on the electrode surface. cam.ac.uk After cycling, electrodes can be harvested, rinsed, and analyzed. The appearance of new peaks can signify the decomposition of DFEMC and the formation of SEI components. For instance, the formation of lithium carbonate (Li₂CO₃) is identified by characteristic peaks around 1500 cm⁻¹ and 870 cm⁻¹. researchgate.net The presence of lithium alkyl carbonates, common SEI products, is indicated by shifts in the C=O and C-O stretching frequencies.
Table 2: Characteristic FTIR Absorption Bands for DFEMC and Potential SEI Components
| Functional Group / Compound | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (in DFEMC) | C=O Stretch | ~1770 |
| Ether/Ester Linkage (in DFEMC) | C-O Stretch | 1000 - 1300 |
| Difluoroalkyl (in DFEMC) | C-F Stretch | 1000 - 1200 |
| Lithium Carbonate (Li₂CO₃) | CO₃²⁻ Stretch | ~1500, ~870 |
| Lithium Alkyl Carbonate (ROCO₂Li) | C=O Stretch | ~1650 |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound (MW ≈ 140.09 g/mol ) and to study its fragmentation patterns upon ionization. nih.gov
In a typical electron ionization (EI) mass spectrometer, the DFEMC molecule is ionized to form a molecular ion (M⁺˙). This high-energy ion can then fragment into smaller, more stable charged particles. libretexts.org The fragmentation pattern is a unique fingerprint that can aid in structural confirmation. Common fragmentation pathways for esters and carbonates involve cleavage at the bonds adjacent to the oxygen atoms (alpha-cleavage). youtube.com
Table 3: Predicted Key Fragments of this compound in Mass Spectrometry
| Fragment Ion Formula | Structure | Predicted m/z | Origin |
|---|---|---|---|
| C₄H₆F₂O₃⁺˙ | [CH₃OCOOCH₂CHF₂]⁺˙ | 140 | Molecular Ion |
| C₃H₃F₂O₂⁺ | [OCOOCH₂CHF₂]⁺ | 125 | Loss of ∙CH₃ |
| C₂H₃O₂⁺ | [CH₃OCOO]⁺ | 75 | Loss of ∙CH₂CHF₂ |
| C₂H₃F₂O⁺ | [OCH₂CHF₂]⁺ | 81 | Loss of ∙COOCH₃ |
| CH₃O⁺ | [CH₃O]⁺ | 31 | Fragmentation of ester group |
Surface Characterization of Electrode-Electrolyte Interfaces
The stability and performance of electrochemical cells are critically dependent on the integrity of the SEI and CEI layers. Surface-sensitive techniques are therefore essential to characterize the chemical composition and physical morphology of these interphases formed in the presence of DFEMC.
X-ray Photoelectron Spectroscopy (XPS) for SEI/CEI Chemical Composition and Distribution
X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. It is extensively used to analyze the composition of the SEI and CEI layers on electrodes after battery cycling. uri.edu
By irradiating the electrode surface with X-rays and analyzing the kinetic energy of the emitted core-level electrons, XPS can identify the specific chemical species present. When DFEMC is used, its decomposition products contribute to the SEI/CEI. The high-resolution spectra of C 1s, O 1s, and F 1s are particularly informative.
F 1s Spectrum: A key indicator of DFEMC's role is the F 1s spectrum. The presence of a strong peak around 685 eV is characteristic of lithium fluoride (B91410) (LiF), a highly desirable SEI component known for its electronic insulating properties and ability to facilitate uniform lithium ion flux. acs.org This LiF is formed from the electrochemical reduction of the C-F bonds in the DFEMC molecule.
C 1s Spectrum: The C 1s spectrum is complex and can be deconvoluted to identify various carbon environments, including C-C/C-H bonds (from hydrocarbon contaminants or solvent oligomers), C-O bonds (from lithium alkyl carbonates, ROCO₂Li), and CO₃²⁻ (from Li₂CO₃). researchgate.net
O 1s Spectrum: The O 1s spectrum helps to corroborate the findings from the C 1s spectrum, with distinct peaks for C=O and C-O environments found in carbonates and alkoxides (ROLi). researchgate.net
By performing depth profiling, where layers of the surface are incrementally sputtered away with an ion beam, XPS can also provide information about the distribution of these chemical species throughout the thickness of the SEI/CEI. acs.org
Table 4: Typical XPS Binding Energies for SEI/CEI Components Relevant to DFEMC-containing Electrolytes
| Core Level | Chemical Species | Typical Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H | ~285.0 |
| C-O (e.g., ROCO₂Li, ROLi) | ~286.5 | |
| C=O (e.g., ROCO₂Li) | ~288.5 | |
| Li₂CO₃ | ~290.0 | |
| O 1s | C=O (Carbonates) | ~532.0 |
| C-O (Alkoxides, Carbonates) | ~533.5 | |
| F 1s | LiF | ~685.0 |
| LiₓPOᵧFz (from LiPF₆ salt) | ~687.0 |
Scanning Electron Microscopy (SEM) for Interfacial Morphology and Film Homogeneity
While XPS and FTIR reveal the chemical nature of the interphase, Scanning Electron Microscopy (SEM) provides direct visual information about its physical structure. SEM uses a focused beam of electrons to scan the surface of the electrode, generating high-resolution images of the surface topography and morphology.
SEM analysis is crucial for evaluating the effectiveness of DFEMC as a film-forming additive. An ideal SEI layer should be thin, uniform, and mechanically stable to effectively passivate the electrode surface and prevent further electrolyte decomposition.
Film Homogeneity: SEM images can reveal whether the SEI formed is smooth and covers the entire electrode surface uniformly or if it is patchy and irregular. A homogeneous film, promoted by effective additives, is critical for ensuring even current distribution and preventing localized stress.
Morphology: The technique can visualize the texture of the electrode surface. In lithium metal batteries, for example, the use of an effective fluorinated additive like DFEMC is intended to suppress the growth of lithium dendrites—needle-like structures that can cause short circuits. SEM is the primary tool for observing the morphology of the deposited lithium, confirming whether it is smooth and planar or dendritic and mossy.
Thickness Estimation: Through cross-sectional SEM analysis, where the electrode is cut to view its profile, the thickness of the SEI/CEI layer can be estimated, providing insights into the extent of electrolyte decomposition.
By comparing SEM images of electrodes cycled with and without DFEMC, researchers can directly assess the additive's impact on creating a more stable and uniform interfacial layer, which is fundamental to improving battery cycle life and safety.
Electrochemical Characterization Techniques for System Performance
The evaluation of this compound (F2EMC) as a component in electrolyte systems for lithium-ion batteries necessitates a suite of advanced analytical techniques. These methods are crucial for understanding its electrochemical behavior, its influence on battery performance, and the mechanisms that govern its function at the electrode-electrolyte interface.
Cyclic Voltammetry and Electrochemical Impedance Spectroscopy for Kinetic and Interfacial Resistance Analysis
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful electrochemical techniques used to probe the fundamental properties of electrolyte systems. CV is employed to determine the electrochemical stability window of the electrolyte, identifying the voltage limits at which the solvent or salt begins to oxidize or reduce. This is critical for ensuring the electrolyte remains stable during battery operation, particularly in high-voltage systems. For fluorinated carbonates, CV helps to assess their oxidative stability, a key factor in their suitability for next-generation high-energy-density cathodes. Studies on related fluoroethylene carbonate (FEC) additives have demonstrated the use of CV to confirm the suppression of electrolyte decomposition pku.edu.cn.
Electrochemical Impedance Spectroscopy (EIS) is utilized to analyze the kinetics of charge transfer and the resistance at the electrode-electrolyte interfaces. By applying a small AC voltage perturbation over a range of frequencies, an impedance spectrum (often represented as a Nyquist plot) is generated. This spectrum can be modeled with an equivalent circuit to quantify different resistance and capacitance components within the cell, such as:
Solution resistance (Rs): The bulk resistance of the electrolyte.
Solid Electrolyte Interphase (SEI) resistance (Rsei): The resistance to lithium-ion migration through the passivation layer on the anode.
Charge-transfer resistance (Rct): The resistance to the electrochemical reaction at the electrode surface.
In systems containing F2EMC, EIS would be instrumental in evaluating the quality of the SEI layer formed on the anode and the cathode electrolyte interphase (CEI) on the cathode. A stable and ionically conductive interphase results in lower Rsei and Rct values, which is crucial for efficient battery cycling. Research on fluorinated electrolyte additives shows that EIS is used to measure the decrease in battery resistance, indicating the formation of a superior SEI film pku.edu.cn. The degree of fluorination in ethyl methyl carbonate solvents impacts ion conduction, with partially-fluorinated variants like F2EMC expected to show favorable ionic conductivity due to their locally-polar –CHF2 groups, a property that can be quantitatively assessed with EIS researchgate.netosti.govosti.gov.
| Technique | Parameter Measured | Significance for F2EMC Electrolyte Systems |
| Cyclic Voltammetry (CV) | Electrochemical Stability Window (Oxidation & Reduction Potentials) | Determines the operating voltage range of the electrolyte, assessing its stability against high-voltage cathodes and graphite (B72142) anodes. |
| Electrochemical Impedance Spectroscopy (EIS) | Interfacial Resistance (Rsei, Rct), Solution Resistance (Rs) | Quantifies the quality of the SEI/CEI layers, measures ionic conductivity, and analyzes the kinetics of lithium-ion transfer at the interfaces. |
Galvanostatic Cycling and Rate Capability Measurements for Battery Performance Evaluation
Specific Capacity (mAh/g): The amount of charge stored per unit mass of the active electrode material.
Coulombic Efficiency (CE): The ratio of charge extracted during discharge to the charge inserted during charge, indicating the reversibility of the electrochemical processes.
Capacity Retention: The percentage of the initial capacity maintained after a certain number of cycles, which is a key indicator of battery lifetime and stability.
Voltage Profiles: The charge and discharge curves, which can reveal information about polarization (voltage drop due to internal resistance) and changes in electrode materials over time.
Systematic studies have been conducted on a family of fluorinated ethyl methyl carbonates, including monofluoroethyl methyl carbonate (F1EMC), F2EMC, and trifluoroethyl methyl carbonate (F3EMC), in various industrial pouch cell configurations osti.govosti.govosti.gov. In Graphite || LiNi0.8Mn0.1Co0.1O2 (Gr/SC-NMC811) pouch cells cycled up to 4.4 V, the performance of electrolytes containing these solvents was compared. It was found that the partially-fluorinated F2EMC provided a better balance of properties than F1EMC and F3EMC. The cycling performance trend was observed as F2EMC ≈ F2EMC + 1% LiDFP > F1EMC > F3EMC osti.gov. This improved performance is attributed to the optimized properties conferred by the difluoro- group, which enhances ionic conductivity compared to the trifluoro- variant and improves oxidative stability relative to the monofluoro- version osti.govosti.govosti.gov.
Rate capability measurements are another crucial aspect of battery performance evaluation. These tests involve cycling the battery at various C-rates (where 1C corresponds to a full charge or discharge in one hour) to assess its ability to deliver energy at high power. Electrolytes with high ionic conductivity and that facilitate the formation of low-resistance interfacial layers, such as those formulated with F2EMC, are expected to exhibit superior rate capability. The locally-polar –CHF2 group in F2EMC is believed to contribute to faster ion conduction compared to the –CF3 group in F3EMC, which is beneficial for high-rate performance osti.govosti.gov.
Furthermore, gas generation during cycling is a critical safety and performance parameter. In fast-charging tests of Gr/NMC622 cells, electrolytes based on fluorinated carbonates, including F2EMC, demonstrated significantly suppressed gas evolution compared to conventional carbonate electrolytes osti.gov.
Below is a comparative summary of research findings for different fluorinated EMC electrolytes in Gr/SC-NMC811 pouch cells.
| Electrolyte Solvent | Relative Cycling Performance Trend | Key Attributed Factor | Gas Generation in Fast Charging |
| F1EMC | Good | Poor oxidative stability leads to slightly worse cycle life than F2EMC osti.gov. | Low osti.gov |
| F2EMC | Excellent | Balanced properties; good ionic conductivity and oxidative stability osti.govosti.govosti.gov. | Low osti.gov |
| F3EMC | Fair | Lower ionic conductivity leads to lower capacity osti.gov. | Low osti.gov |
Future Research Directions and Emerging Applications
Development of Novel Fluorinated Carbonate Structures for Enhanced Electrochemical Performance
The exploration of new fluorinated carbonate structures is a key strategy for advancing battery technology. The degree and position of fluorine substitution in carbonate molecules have a significant impact on their electrochemical properties. acs.orgosti.gov Research has shown that increasing the extent of fluorination can widen the electrochemical stability window of carbonate-based electrolytes. acs.org However, studies also indicate that highly or fully fluorinated solvents are not always the most desirable choice; instead, the degree of fluorination must be carefully tuned to optimize performance. osti.govosti.gov
For instance, a comparative study of monofluoroethyl methyl carbonate (F1EMC), 2,2-difluoroethyl methyl carbonate (F2EMC), and trifluoroethyl methyl carbonate (F3EMC) revealed that partially fluorinated versions like F1EMC and F2EMC can sometimes offer superior cycling stability. osti.govosti.gov This is attributed to their locally polar –CH2F and –CHF2 groups, which may facilitate faster ion conduction compared to the –CF3 group. osti.govosti.gov The development of novel structures extends beyond simple fluorination, with researchers exploring molecules like ethyl 2‐(2‐fluoroethoxy)ethyl carbonate (EFEEC) as additives to create more stable electrode-electrolyte interfaces. researchgate.net
Table 1: Comparison of Fluorinated Ethyl Methyl Carbonate Analogs
| Compound Name | Abbreviation | Key Finding |
|---|---|---|
| Monofluoroethyl Methyl Carbonate | F1EMC | Can offer improved cycling stability over fully fluorinated counterparts in some applications. osti.govosti.gov |
| This compound | F2EMC | Demonstrates a balance of properties, with its locally polar –CHF2 group potentially aiding ion conduction. osti.govosti.gov |
| Methyl (2,2,2-trifluoroethyl) carbonate | FEMC/F3EMC | While offering high oxidative stability, its performance can be impacted by its interaction with Li+ in electrolytes. sigmaaldrich.comacs.org |
Integration of this compound in Next-Generation Battery Chemistries
The unique properties of F2EMC make it a compelling candidate for integration into advanced battery systems beyond conventional lithium-ion technology.
Lithium-Metal Batteries (LMBs): The combination of high-nickel cathodes and lithium metal anodes is a promising avenue for high-energy-density batteries. researchgate.net However, this pairing is often hindered by parasitic reactions within traditional carbonate electrolytes. researchgate.net Fluorinated carbonates like F2EMC and its analogs are being investigated to form a stable solid electrolyte interphase (SEI) on the lithium metal anode, suppressing dendrite growth and electrolyte decomposition. researchgate.netresearchgate.net
Solid-State Electrolytes: The development of safe and stable solid-state electrolytes is a major goal in battery research. bitsathy.ac.ininnovationnewsnetwork.com While F2EMC is a liquid solvent, research into fluorinated compounds provides insights into creating more stable interfaces. Surface fluorination of solid electrolytes, for example, has been shown to prevent degradation from atmospheric moisture and CO2 by forming a protective lithium fluoride (B91410) (LiF) layer. mdpi.com This suggests that the principles learned from fluorinated liquid electrolytes could inform the design of more robust solid-state systems.
Advanced Understanding of Interfacial Dynamics through Operando Characterization Techniques
A deeper understanding of the solid electrolyte interphase (SEI) is crucial for optimizing battery performance. Operando characterization techniques, which allow for the real-time observation of electrochemical processes, are invaluable in this pursuit.
Techniques like online electrochemical mass spectrometry (OEMS) can directly track the decomposition of electrolytes and the evolution of gases, providing a more accurate assessment of electrochemical stability than traditional methods like voltammetry. researchgate.net For instance, OEMS studies have revealed differences in the degradation pathways of liquid and solid polymer electrolytes. researchgate.net
Time-of-flight secondary ion mass spectrometry (TOF-SIMS) is another powerful tool for analyzing the chemical composition and 3D structure of the SEI at the nanoscale. nih.gov This technique can reveal that the SEI is not a completely dense layer and can accommodate parts of the electrolyte, which has implications for ion conductivity. nih.gov Applying these advanced techniques to electrolytes containing F2EMC will provide critical data on how it influences SEI formation and evolution, leading to more targeted electrolyte design.
Computational Design and Machine Learning Approaches for Electrolyte Optimization
Computational methods are increasingly being used to accelerate the discovery and optimization of new electrolyte materials.
Quantum Chemistry and Molecular Dynamics (MD) Simulations: These methods can predict key properties of electrolyte components, such as their oxidation and reduction potentials, dipole moments, and lithium-ion coordination behavior. acs.orgnih.gov Theoretical studies have shown that the degree and position of fluorination significantly affect the electrochemical stability and the ability of the carbonate to coordinate with lithium ions. acs.org MD simulations can also be used to study the structure of the liquid/vapor interface of electrolyte mixtures. nih.gov
Machine Learning (ML): By training on large datasets of experimental and computational data, ML models can predict the performance of new electrolyte formulations, significantly reducing the time and cost of experimental screening. These approaches can help identify promising new fluorinated carbonate structures and optimize the composition of electrolyte blends containing F2EMC for specific battery applications.
Sustainable and Green Synthesis Routes for Fluorinated Carbonates
As the demand for batteries grows, so do concerns about the environmental impact of their production and disposal. bitsathy.ac.intechbriefs.com Therefore, developing sustainable and eco-friendly synthesis routes for electrolyte components like F2EMC is a critical area of future research.
Q & A
Q. What are the key physicochemical properties of 2,2-Difluoroethyl Methyl Carbonate critical for experimental design?
Methodological Answer: To design experiments effectively, researchers must prioritize properties such as boiling point , solubility , density , and stability under reactive conditions . For instance, the compound’s boiling point (~67–92°C) and flash point (as low as -1.5°C) dictate distillation and handling protocols . Solubility in polar solvents (e.g., ethanol, water) informs solvent selection for reactions or extractions. Stability data (e.g., resistance to hydrolysis or oxidation) are critical for storage conditions. Utilize gas chromatography (GC) for purity analysis and differential scanning calorimetry (DSC) to assess thermal stability.
| Property | Value/Characteristic | Reference |
|---|---|---|
| Molecular Formula | C₅H₆F₂O₃ | |
| Boiling Point | 67.72–92°C (varied sources) | |
| Density | 1.235–1.325 g/cm³ | |
| Solubility in Water | 25,850 mg/L at 25°C |
Q. What synthetic methodologies are effective for producing high-purity this compound?
Methodological Answer: The compound is typically synthesized via transesterification between methyl carbonate and 2,2-difluoroethanol, catalyzed by Lewis acids (e.g., CeO₂) or enzymes. Key steps include:
- Reflux conditions (60–80°C) to drive equilibrium.
- Use of molecular sieves to remove byproducts (e.g., methanol) and improve yield .
- Purification via fractional distillation under reduced pressure to avoid thermal decomposition. Monitor reaction progress using FT-IR (C=O stretch at ~1740 cm⁻¹) or ¹H NMR (δ 4.5–5.0 ppm for -OCH₂CF₂-) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Use explosion-proof refrigerators for storage due to low flash points .
- Ventilation: Conduct reactions in fume hoods to prevent inhalation of vapors.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .
- Waste Disposal: Neutralize waste with alkaline solutions (e.g., 10% NaOH) before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the fluorine substitution pattern influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: The electron-withdrawing effect of the two fluorine atoms on the ethyl group increases the electrophilicity of the carbonate carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or alcohols). Comparative studies with non-fluorinated analogs show a 3–5× rate acceleration in transesterification reactions. Use Hammett substituent constants (σₚ values) to quantify electronic effects and predict reactivity trends .
Q. What analytical techniques are optimal for characterizing reaction intermediates during synthesis?
Methodological Answer:
- FT-IR Spectroscopy: Track carbonyl (C=O) and C-F stretches (1000–1300 cm⁻¹) to confirm intermediate formation .
- NMR Spectroscopy: ¹⁹F NMR (δ -120 to -140 ppm for -CF₂-) provides specificity for fluorinated intermediates .
- Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H⁺]⁺ at m/z 191.03 for C₅H₆F₂O₃) and fragmentation patterns .
Q. How can computational chemistry aid in predicting stability and degradation pathways?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify weak points (e.g., C-O bond cleavage). Studies on CeO₂-catalyzed reactions show surface intermediates like adsorbed methanol-CO₂ complexes stabilize transition states .
- Molecular Dynamics (MD): Simulate hydrolysis pathways in aqueous environments to predict degradation products (e.g., 2,2-difluoroethanol and CO₂) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?
Methodological Answer: Contradictions often arise from variations in catalyst pretreatment or surface acidity . To reconcile
Q. How does the carbonate group facilitate its use as a protecting group in organic syntheses?
Methodological Answer: The carbonate group provides anchiomeric assistance during glycosylation or peptide coupling. For example, in carbohydrate chemistry, the methyl carbonate group stabilizes oxocarbenium ion intermediates, improving stereoselectivity. Stability under acidic conditions (pH > 3) and cleavage via mild bases (e.g., NH₃/MeOH) make it ideal for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
